molecular formula C22H42N2O B097758 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol CAS No. 17158-54-2

2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol

Cat. No.: B097758
CAS No.: 17158-54-2
M. Wt: 350.6 g/mol
InChI Key: BNGLZYYFFZFNDJ-UHFFFAOYSA-N
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Description

2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol is a complex organic compound that features both an imidazole ring and a long aliphatic chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Attachment of the Aliphatic Chain: The long aliphatic chain can be introduced through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the imidazole ring.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a reduction reaction, where a suitable reducing agent such as sodium borohydride (NaBH4) is used to reduce a carbonyl group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, where the imidazole ring can be reduced to an imidazoline ring using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aliphatic chain can undergo substitution reactions, where halogen atoms can be introduced using halogenating agents like thionyl chloride (SOCl2).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of imidazoline derivatives

    Substitution: Formation of halogenated aliphatic chains

Scientific Research Applications

2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol involves its interaction with biological membranes and enzymes. The long aliphatic chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The imidazole ring can interact with enzyme active sites, inhibiting their activity and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((1E)-1-Hexadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
  • 2-(2-((1E)-1-Octadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol
  • 2-(2-((1E)-1-Nonadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethanol

Uniqueness

2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)ethanol is unique due to its specific chain length and the presence of both an imidazole ring and a hydroxyl group. This combination of structural features imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

17158-54-2

Molecular Formula

C22H42N2O

Molecular Weight

350.6 g/mol

IUPAC Name

2-(2-heptadec-1-enyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C22H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25/h16-17,25H,2-15,18-21H2,1H3

InChI Key

BNGLZYYFFZFNDJ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCO

SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCO

17158-54-2
27136-73-8

Pictograms

Corrosive; Irritant; Environmental Hazard

Origin of Product

United States

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